molecular formula C25H26FN5O2S B2857836 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1358984-41-4

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide

Katalognummer: B2857836
CAS-Nummer: 1358984-41-4
Molekulargewicht: 479.57
InChI-Schlüssel: LDRGAEZCXNBEME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold known for its pharmacological relevance in targeting enzymes and receptors. Structurally, it features:

  • Core: A bicyclic pyrazolo[4,3-d]pyrimidin-7-one system with a 1-ethyl-3-methyl substitution on the pyrazole ring.
  • Position 6: A 4-methylbenzyl (p-tolylmethyl) group.
  • Position 5: A sulfanyl-linked acetamide moiety substituted with a 3-fluoro-4-methylphenyl group.

The ethyl and methyl groups enhance metabolic stability, while the 4-methylbenzyl and fluorinated aryl acetamide groups likely influence target binding and pharmacokinetics. Although specific bioactivity data for this compound is unavailable in the provided evidence, analogs with related scaffolds exhibit kinase inhibition, epigenetic modulation, or antimicrobial properties .

Eigenschaften

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-9-6-15(2)7-10-18)34-14-21(32)27-19-11-8-16(3)20(26)12-19/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRGAEZCXNBEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • R6 Modifications : The 4-methylbenzyl group in the target compound contributes to higher lipophilicity (LogP ~3.8) compared to the 4-fluorobenzyl analog (LogP ~3.5). Fluorine or chlorine substitutions at R6 may enhance target binding via halogen bonding .

Bioactivity and Molecular Interactions

Binding Affinity and Selectivity

  • Analog : The 4-fluorobenzyl substitution may improve permeability but reduce affinity for hydrophobic binding pockets compared to the target’s 4-methylbenzyl group.
  • Hypothetical Analog B : A 4-chlorobenzyl group could increase binding affinity due to stronger van der Waals interactions, but may also elevate toxicity risks .

Docking and SAR Insights

  • Scaffold Conservation : All analogs share the pyrazolo[4,3-d]pyrimidin-7-one core, which likely interacts with conserved ATP-binding pockets in kinases or epigenetic regulators .
  • Substituent Effects :
    • The 3-fluoro group in the target’s acetamide moiety may enhance metabolic stability and π-stacking with aromatic residues (e.g., tyrosine or phenylalanine) in target proteins .
    • Methyl groups (e.g., 3-methyl on the pyrazole ring) improve metabolic resistance by blocking oxidative sites .

Cluster Analysis and Molecular Networking

  • Cosine Score Clustering: Mass spectrometry (MS/MS) fragmentation of the target compound would cluster with analogs sharing the pyrazolo[4,3-d]pyrimidinone core (cosine score >0.8), while substituent variations reduce edge weights in molecular networks .
  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity) would group the target with analogs showing similar inhibition patterns against kinases or histone deacetylases (HDACs) .

Q & A

Q. What synthetic methodologies are optimal for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions:

  • Core formation : Construction of the pyrazolo[4,3-d]pyrimidine core via cyclization reactions under reflux conditions.
  • Functionalization : Introduction of sulfanyl and acetamide groups via nucleophilic substitution or coupling reactions.
  • Purification : Chromatography (e.g., column or HPLC) and recrystallization to isolate the final product. Key considerations include solvent selection (e.g., DMF or THF for polar intermediates), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling) .

Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationReflux in ethanol, 12 h45–55>90%
SulfanylationNaSH, DMF, 80°C, 6 h60–70>85%
Acetamide couplingEDC/HOBt, RT, 24 h50–65>95%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, the methyl group on the pyrazole ring appears as a singlet at δ 2.3–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 496.03 for C25H26ClN5O2S) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly for ambiguous stereocenters .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzymatic inhibition : Use fluorogenic substrates to assess activity against targets like kinases or proteases (IC50 determination).
  • Cell viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate cytotoxicity.
  • Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can reaction parameters be optimized using Design of Experiments (DoE)?

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Statistical models : Central Composite Design (CCD) or Box-Behnken to identify interactions between variables.
  • Case study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can reduce side reactions and improve reproducibility .

Q. How to resolve ambiguities in NMR data for complex heterocyclic systems?

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing pyrimidine vs. pyrazole protons).
  • Dynamic NMR : Variable-temperature studies to detect conformational exchange in flexible substituents (e.g., the 4-methylphenyl group) .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against targets like Factor Xa (similar to apixaban’s mechanism) .
  • QSAR models : ML-based models (e.g., Random Forest) using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

Q. How to address discrepancies in biological activity data across studies?

  • Orthogonal assays : Validate enzymatic inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability.
  • Statistical rigor : Use ANOVA or t-tests to assess significance (p < 0.05) and control for batch-to-batch compound variability .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to identify root causes?

  • Hypotheses : Impurity in starting materials, oxygen/moisture sensitivity, or unoptimized workup.
  • Validation : Replicate reactions under inert atmosphere (N2/Ar) and characterize intermediates via TLC/NMR at each step .

Q. Divergent biological activities in similar analogs: Mechanistic insights?

  • Case study : Compare the fluorophenyl (EC50 = 12 nM) vs. trifluoromethyl (EC50 = 85 nM) substituents using free-energy perturbation (FEP) calculations to quantify binding affinity differences .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

ParameterRoute A ()Route B ()
Total Steps57
Overall Yield28%18%
Key LimitationLow scalabilityLaborious purification

Q. Table 2: Spectroscopic Data Consistency

TechniqueExpected Signal (δ ppm)Observed DeviationResolution Method
1H NMR7.2–7.4 (aromatic H)±0.1 ppmHSQC correlation
13C NMR165 (C=O)±2 ppmDEPT-135 editing

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